

Elucidating the Binding Sites of TMEM175 Modulators: An In-depth Technical Guide

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Compound of Interest

Compound Name: *TMEM175 modulator 1*

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Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal potassium channel that plays a critical role in maintaining lysosomal pH homeostasis and autophagy, processes fundamental to cellular health.[1][2] Dysfunction of TMEM175 has been implicated in the pathogenesis of neurodegenerative diseases, most notably Parkinson's disease, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides a comprehensive overview of the current understanding of TMEM175 modulator binding sites, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. Recent structural and functional studies have begun to illuminate how small molecules interact with this unique ion channel, paving the way for structure-based drug design. The inhibitors 2-phenylpyridin-4-ylamine (2-PPA) and AP-6 have been shown to act as pore blockers, with their binding sites located within the central ion permeation pathway.[4][5]

Quantitative Data on TMEM175 Modulators

The following table summarizes the available quantitative data for known TMEM175 modulators. These values have been primarily determined using electrophysiological techniques.

Modulator	Type	Assay Type	Measured Parameter	Value (μM)	Ion Measured	Reference(s)
Inhibitors						
4-Aminopyridine (4-AP)	Non-selective Inhibitor	Automated Patch Clamp	IC50	~30	K+	[4]
Automated Patch Clamp	IC50	21 ± 3.5	Cs+	[6]		
Automated Patch Clamp	IC50	55 ± 13	H+	[1][6]		
Proteoliposome Flux Assay	IC50	36 ± 5.6	K+	[6]		
2-Phenylpyridin-4-ylamine (2-PPA)	Selective Inhibitor	Automated Patch Clamp	IC50	32	K+	[4][7]
Automated Patch Clamp	IC50	~30	H+	[4]		
AP-6	Selective Inhibitor	Automated Patch Clamp	IC50	~141	K+	[4]
Automated Patch Clamp	IC50	~170	H+	[4]		
Zinc (Zn2+)	Inhibitor	Electrophysiology	IC50	~38	K+	[1][8]

Activators/ Enhancers						
DCPIB	Activator	Automated Patch Clamp	EC50	16.0 - 23.5	Cs+	[9]
Arachidonic Acid	Activator	Electrophysiology	-	-	K+/H+	[10]
SC-79	AKT Activator (Indirect TMEM175 activator)	Lysosomal Patch Clamp	-	-	K+	[11] [12]

Structural Insights into Modulator Binding Sites

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the atomic-level details of how inhibitors bind to TMEM175. These studies show that inhibitors physically occlude the ion-conducting pore.

- 2-Phenylpyridin-4-ylamine (2-PPA): The cryo-EM structure of TMEM175 in complex with 2-PPA shows that the inhibitor binds within the central pore.[\[4\]](#) The 4-aminopyridine moiety of 2-PPA occupies the same site as the non-selective inhibitor 4-AP, situated on the cytoplasmic side of the isoleucine constriction that forms the channel gate.[\[4\]](#)
- AP-6: Similar to 2-PPA, AP-6 also binds within the pore of TMEM175, acting as a pore blocker.[\[4\]](#)[\[13\]](#) Although it also occludes the ion permeation pathway, its exact binding pose within the pore is distinct from that of 2-PPA.[\[4\]](#)

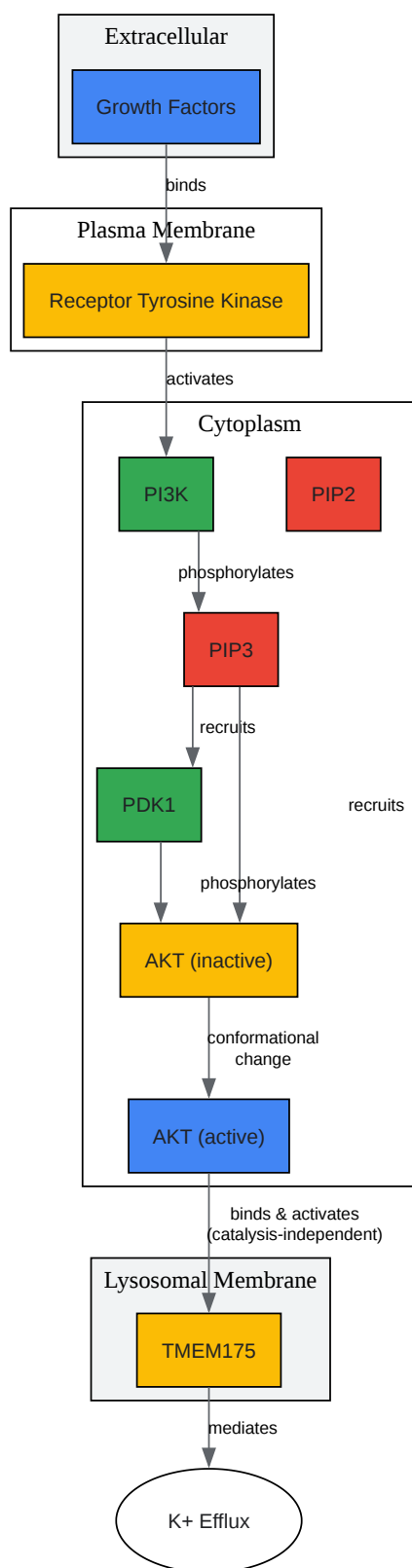
These structural findings provide a template for the rational design of novel TMEM175 inhibitors with improved potency and selectivity.

Signaling Pathways Involving TMEM175

TMEM175 activity is modulated by key cellular signaling pathways, including those involved in cell survival and apoptosis.

TMEM175 and AKT Signaling

The protein kinase B (AKT) pathway, a central regulator of cell growth and survival, has been shown to activate TMEM175. This activation is independent of AKT's kinase activity, suggesting a direct protein-protein interaction.^[12] It is proposed that conformational changes in AKT upon its activation are sufficient to gate the TMEM175 channel.^[1] AKT has been shown to form a complex with TMEM175.^{[12][14]}

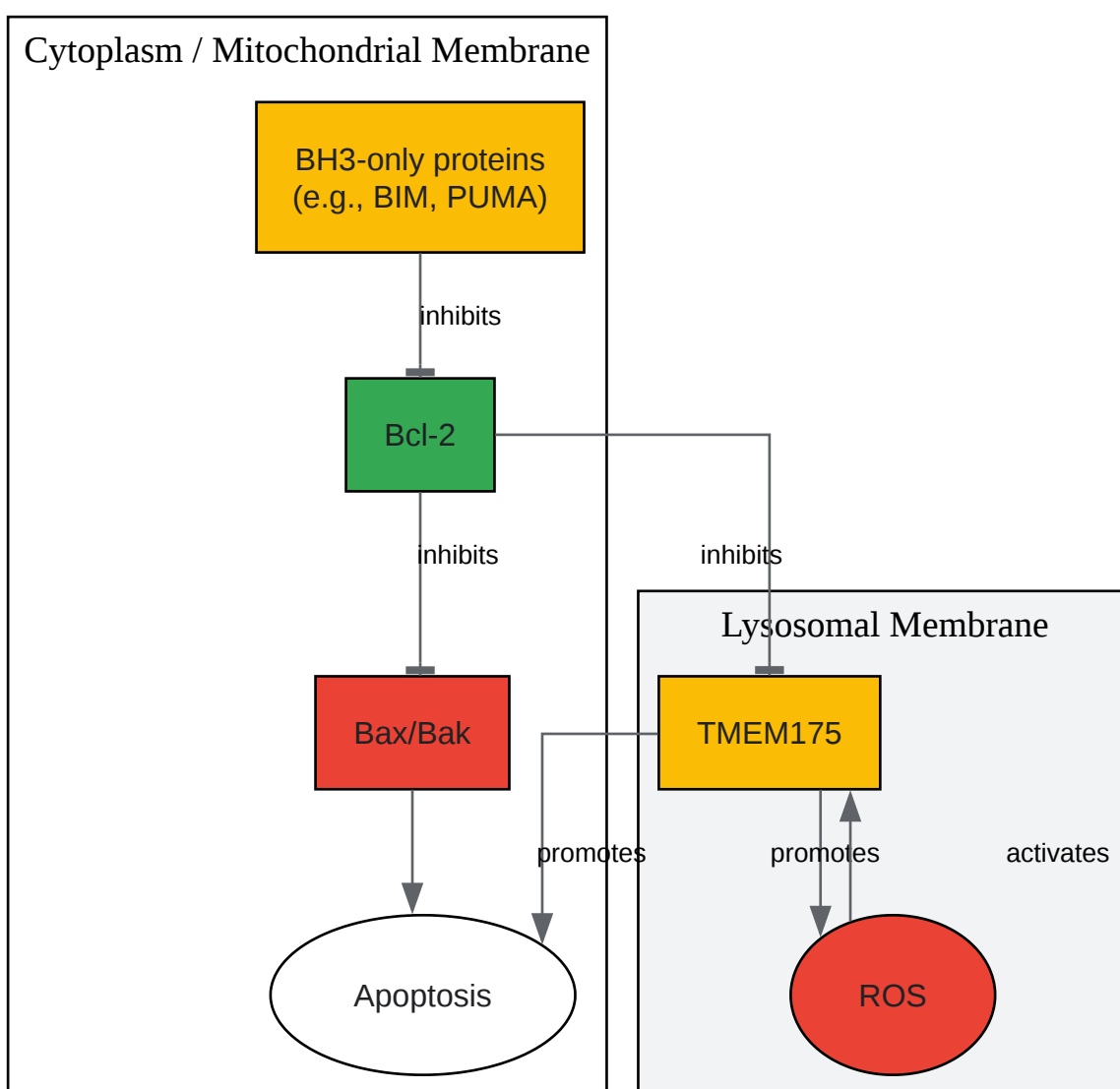


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TMEM175 activation via the AKT signaling pathway.

TMEM175 and Bcl-2 in Apoptosis

The anti-apoptotic protein Bcl-2 has been identified as a negative regulator of TMEM175. Bcl-2 directly binds to TMEM175 and inhibits its channel activity.[15] This interaction links TMEM175 to the intrinsic apoptosis pathway. Inhibition of Bcl-2 by its natural antagonists (BH3-only proteins) or small molecule inhibitors would therefore lead to the activation of TMEM175. Increased TMEM175 function can lead to the production of reactive oxygen species (ROS), which in turn can further activate TMEM175, creating a positive feedback loop that promotes apoptosis.[15]



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TMEM175 regulation by Bcl-2 in the apoptotic pathway.

Experimental Protocols

Automated Patch-Clamp Electrophysiology for Modulator Screening

This protocol is adapted for a high-throughput automated patch-clamp system like the Sophion Qube or Nanion SyncroPatch to measure TMEM175 currents.

Cell Lines:

- HEK293 cells stably expressing human wild-type TMEM175.
- Parental HEK293 cells as a negative control.

Solutions:

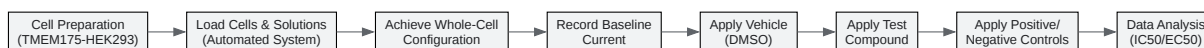
- Intracellular Solution (Cs⁺ based): 120 mM CsF, 20 mM CsCl, 10 mM HEPES, 1 mM EGTA. Adjust pH to 7.2 with CsOH.
- Extracellular Solution: 145 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 2 mM CaCl₂, 10 mM glucose. Adjust pH to 7.4 with NaOH.
- Wash Solution: Extracellular solution.
- Compound Solutions: Prepare stock solutions of test compounds in DMSO. Dilute to final concentrations in extracellular solution. The final DMSO concentration should not exceed 0.5%.

Voltage Protocol (for Cs⁺ outward currents):

- Hold the membrane potential at -80 mV.
- Apply a 1-second voltage ramp from -100 mV to +100 mV.
- Repeat every 10 seconds.
- Measure the outward current at +50 mV.

Experimental Workflow:

- Harvest and prepare a single-cell suspension of the TMEM175-expressing HEK293 cells.
- Load the cells and solutions onto the automated patch-clamp system.
- Initiate the automated cell capture and whole-cell configuration process.
- Establish a stable baseline recording with the extracellular solution.
- Apply vehicle control (extracellular solution with 0.5% DMSO) to establish the baseline response.
- Apply test compounds at various concentrations.
- Apply a known activator (e.g., 10-30 μ M DCPIB) as a positive control for activation.
- Apply a known inhibitor (e.g., 1 mM 4-AP) as a positive control for inhibition.
- Analyze the data by measuring the change in current amplitude in the presence of the compound compared to the vehicle control.



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Workflow for automated patch-clamp screening of TMEM175 modulators.

Solid-Supported Membrane (SSM)-Based Electrophysiology

This technique allows for the measurement of ion fluxes from isolated lysosomes, providing a more physiological context.

Materials:

- HEK293 cells overexpressing TMEM175.

- Lysosome isolation kit.
- SSM-based electrophysiology system (e.g., Nanion SURFE²R).
- Solutions: Prepare various salt solutions (e.g., KCl, NaCl, NMDG-Cl) at desired concentrations and pH to create ion gradients.

Experimental Workflow:

- Lysosome Isolation: Isolate lysosomes from TMEM175-expressing cells according to the manufacturer's protocol.
- Sensor Preparation: Prepare the SSM sensor chip.
- Lysosome Adsorption: Adsorb the isolated lysosomes onto the sensor surface.
- Measurement Cycle: a. Perfuse with a non-activating solution (e.g., 50 mM NaCl) to establish a baseline. b. Rapidly switch to an activating solution (e.g., 50 mM KCl) to induce ion flux through TMEM175, which generates a transient current. c. Switch back to the non-activating solution to return to baseline.
- Modulator Testing: Incubate the adsorbed lysosomes with the test compound before and during the application of the activating solution.
- Data Analysis: Measure the peak current amplitude in the presence and absence of the modulator to determine its effect.

Thallium Flux Assay

A fluorescence-based high-throughput screening method to identify modulators of TMEM175 potassium channel activity.

Materials:

- HEK293 cells expressing TMEM175.
- 384-well black-walled, clear-bottom plates.

- Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
- Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
- Stimulation Buffer: Assay buffer containing thallium sulfate (Tl_2SO_4).

Experimental Workflow:

- Cell Plating: Seed TMEM175-expressing HEK293 cells into 384-well plates and incubate overnight.
- Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature in the dark.
- Compound Addition: Add test compounds diluted in assay buffer to the wells and incubate for 15-30 minutes.
- Thallium Stimulation and Reading: a. Place the plate in the fluorescence plate reader. b. Establish a baseline fluorescence reading. c. Add the thallium-containing stimulation buffer to all wells simultaneously. d. Immediately begin kinetic fluorescence readings for 2-3 minutes.
- Data Analysis: Calculate the rate of fluorescence increase (slope) after thallium addition. Compare the slopes in the presence of test compounds to the vehicle control to identify activators (increased slope) or inhibitors (decreased slope).

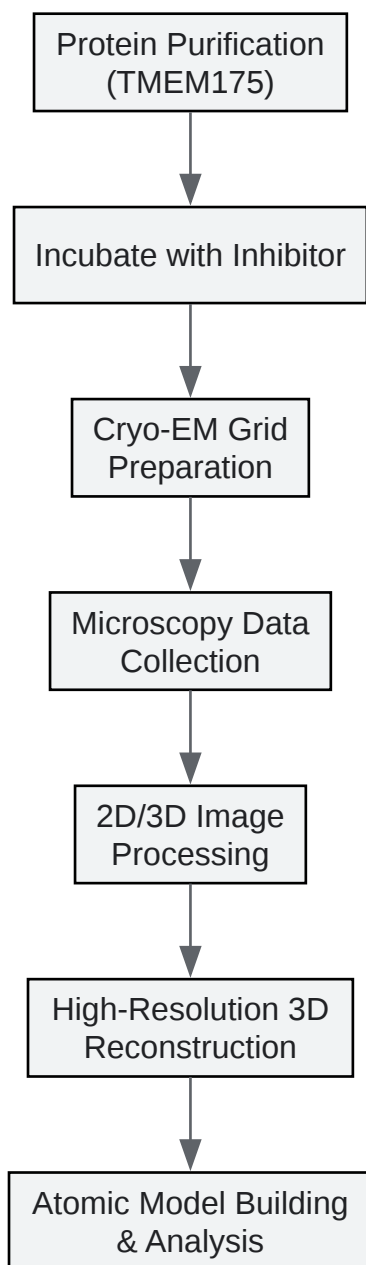
Cryo-Electron Microscopy (Cryo-EM) of TMEM175-Inhibitor Complexes

This protocol outlines the key steps for determining the structure of TMEM175 bound to a small molecule inhibitor.

Experimental Workflow:

- Protein Expression and Purification: Express and purify human TMEM175 using an appropriate system (e.g., mammalian or insect cells).

- **Complex Formation:** Incubate the purified TMEM175 with a saturating concentration of the inhibitor (e.g., 1 mM 2-PPA) for a sufficient time to ensure binding.
- **Grid Preparation:** Apply the TMEM175-inhibitor complex to cryo-EM grids and vitrify by plunge-freezing in liquid ethane.
- **Data Collection:** Collect a large dataset of movie micrographs using a high-end cryo-transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
- **Image Processing:** a. Perform motion correction and contrast transfer function (CTF) estimation for the raw movie frames. b. Pick particles corresponding to the TMEM175-inhibitor complex. c. Perform 2D and 3D classification to select for high-quality particles in the desired conformation. d. Perform 3D reconstruction and refinement to obtain a high-resolution electron density map.
- **Model Building and Analysis:** a. Dock the known structure of TMEM175 into the electron density map. b. Identify the non-protein density corresponding to the bound inhibitor. c. Build an atomic model of the inhibitor and the interacting residues of TMEM175. d. Analyze the binding pose and the molecular interactions between the inhibitor and the channel.



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